Ethyl (2-methoxyphenyl)acetate

Description

BenchChem offers high-quality Ethyl (2-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

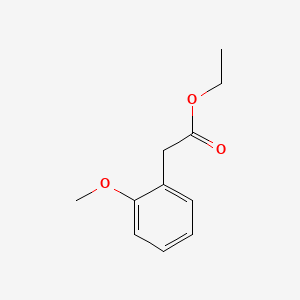

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-6-4-5-7-10(9)13-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYZGEJNMWFBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209337 | |

| Record name | Ethyl (2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6056-23-1 | |

| Record name | Benzeneacetic acid, 2-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-methoxyphenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2-methoxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2-methoxyphenyl)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL68ZFG58Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (2-methoxyphenyl)acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of ethyl (2-methoxyphenyl)acetate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's properties, synthesis, and applications. This document emphasizes the practical aspects of handling and utilizing ethyl (2-methoxyphenyl)acetate, drawing upon established chemical principles and methodologies to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Ethyl (2-methoxyphenyl)acetate in Synthesis

Ethyl (2-methoxyphenyl)acetate is a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its utility stems from the presence of multiple functional groups: an ester, an ether, and an aromatic ring. This combination allows for a variety of subsequent chemical transformations, making it a versatile starting material for the synthesis of pharmacologically active compounds and other high-value chemicals. The strategic placement of the methoxy group at the ortho position of the phenyl ring can influence the reactivity and conformational properties of the molecule and its derivatives, a feature that can be exploited in rational drug design.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use. The key identifiers and properties of ethyl (2-methoxyphenyl)acetate are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| CAS Number | 6056-23-1 | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents | |

| Synonyms | Ethyl o-methoxyphenylacetate, Benzeneacetic acid, 2-methoxy-, ethyl ester | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of ethyl (2-methoxyphenyl)acetate. Below are the expected spectroscopic data based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 1.25 (t, 3H, J=7.1 Hz): The triplet corresponding to the methyl protons of the ethyl group.

-

δ 3.65 (s, 2H): The singlet for the methylene protons adjacent to the ester carbonyl and the phenyl ring.

-

δ 3.85 (s, 3H): The singlet of the methoxy group protons.

-

δ 4.15 (q, 2H, J=7.1 Hz): The quartet for the methylene protons of the ethyl group adjacent to the oxygen atom.

-

δ 6.85-7.30 (m, 4H): The multiplet representing the four protons on the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 14.2: Ethyl group methyl carbon.

-

δ 41.5: Methylene carbon adjacent to the phenyl ring.

-

δ 55.3: Methoxy group carbon.

-

δ 60.8: Ethyl group methylene carbon.

-

δ 110.5, 120.8, 127.8, 129.0: Aromatic carbons.

-

δ 157.5: Aromatic carbon attached to the methoxy group.

-

δ 171.5: Carbonyl carbon of the ester.

IR (Infrared) Spectroscopy:

-

~1735 cm⁻¹: Strong C=O stretching vibration of the ester.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

-

~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS):

-

m/z 194: Molecular ion peak [M]⁺.

-

m/z 121: A prominent fragment corresponding to the loss of the ethoxycarbonyl group, resulting in the 2-methoxybenzyl cation.[1]

Synthesis of Ethyl (2-methoxyphenyl)acetate

There are two primary and reliable methods for the synthesis of ethyl (2-methoxyphenyl)acetate: the Williamson ether synthesis and the Fischer esterification. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Williamson Ether Synthesis Approach

This method is advantageous when 2-methoxyphenol (guaiacol) and an ethyl haloacetate are readily available. The reaction proceeds via an Sₙ2 mechanism.[3][4]

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methoxyphenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a weak base such as potassium carbonate (1.5 eq).[5] The choice of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

-

Addition of Electrophile: To the stirred suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature. The use of a slight excess of the electrophile ensures complete consumption of the phenoxide.

-

Reaction Monitoring: The reaction mixture is typically heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl (2-methoxyphenyl)acetate.[6]

Fischer Esterification Approach

This classic method involves the acid-catalyzed reaction of 2-methoxyphenylacetic acid with ethanol.[7][8] This approach is preferable when the carboxylic acid is the more accessible starting material.

Caption: Fischer Esterification Workflow.

Experimental Protocol:

-

Reaction Setup: A solution of 2-methoxyphenylacetic acid (1.0 eq) in a large excess of ethanol (which also serves as the solvent) is prepared. A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%), is added.[9]

-

Driving the Equilibrium: The reaction mixture is heated to reflux. To drive the equilibrium towards the product, water must be removed. This can be achieved by using a Dean-Stark apparatus or by the large excess of ethanol.[7]

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[7]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude ester can be purified by vacuum distillation or column chromatography.

Analytical Methods for Quality Control

Ensuring the purity of ethyl (2-methoxyphenyl)acetate is critical for its use in subsequent synthetic steps, particularly in a pharmaceutical context. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.[2]

Typical HPLC Method:

-

Column: A reverse-phase C18 column is generally suitable.[10]

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid such as phosphoric acid or formic acid for mass spectrometry compatibility, is used.[2]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to ethyl (2-methoxyphenyl)acetate.

Gas chromatography coupled with a flame ionization detector (GC-FID) is another excellent method for assessing the purity of this relatively volatile compound.[11]

Applications in Drug Discovery and Development

Ethyl (2-methoxyphenyl)acetate serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Organosulfur compounds, for instance, which can be synthesized from intermediates like ethyl (2-methoxyphenyl)acetate, are present in numerous pharmaceutical molecules and agrochemicals.[12] The methoxy-substituted phenyl ring is a common feature in many drugs, where it can influence binding to biological targets and metabolic stability.

For example, derivatives of phenylacetic acid are precursors to non-steroidal anti-inflammatory drugs (NSAIDs). The specific structure of ethyl (2-methoxyphenyl)acetate makes it a candidate for the synthesis of novel compounds with potential analgesic, anti-inflammatory, or other pharmacological activities. Furthermore, it can be a key building block in the synthesis of more complex heterocyclic systems that are prevalent in modern medicinal chemistry. For instance, a related compound, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a key intermediate in the synthesis of the anticoagulant drug Apixaban.[13]

Safety and Handling

Good laboratory practice should be followed when handling ethyl (2-methoxyphenyl)acetate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Ethyl (2-methoxyphenyl)acetate is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. A thorough understanding of its physicochemical properties, reliable synthetic routes, and appropriate analytical methods for quality control are essential for its effective utilization. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to confidently work with this compound in their synthetic endeavors.

References

-

Suryanto, E., & Anwar, C. (2012). Williamson etherification of eugenol. As cited in STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

-

Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

-

Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. (2026). The Journal of Organic Chemistry. [Link]

-

Ethyl (2-methoxyphenyl)acetate. SIELC Technologies. [Link]

-

Ethyl (2-methoxyphenyl)acetate. PubChem. [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

-

-

The Fischer Esterification. University of Missouri-St. Louis. [Link]

-

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]

Sources

- 1. Ethyl (2-methoxyphenyl)acetate | C11H14O3 | CID 80160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (2-methoxyphenyl)acetate | SIELC Technologies [sielc.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 6. benchchem.com [benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. public.pensoft.net [public.pensoft.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Mass Spectrometry of Ethyl (2-methoxyphenyl)acetate: A Technical Guide

This technical guide provides an in-depth analysis of the mass spectrometry of ethyl (2-methoxyphenyl)acetate, a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and analytical characterization. We will delve into the core principles of its fragmentation under electron ionization, offering field-proven insights into the interpretation of its mass spectrum.

Introduction: The Significance of Mass Spectrometry in Structural Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the context of drug development and chemical synthesis, it provides critical information for reaction monitoring, impurity profiling, and the confirmation of desired products. For a molecule like ethyl (2-methoxyphenyl)acetate, understanding its behavior in a mass spectrometer is paramount for its unambiguous identification.

This guide will focus on the fragmentation patterns of ethyl (2-methoxyphenyl)acetate under Electron Ionization (EI), a hard ionization technique that imparts significant energy to the molecule, leading to characteristic and reproducible fragmentation. This process provides a structural "fingerprint" of the compound.

Physicochemical Properties of Ethyl (2-methoxyphenyl)acetate

A foundational understanding of the analyte's properties is crucial before delving into its mass spectrometric behavior.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(2-methoxyphenyl)acetate | PubChem[1] |

| CAS Number | 6056-23-1 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| InChIKey | KUYZGEJNMWFBSM-UHFFFAOYSA-N | PubChem[1] |

Electron Ionization Mass Spectrometry: Fragmentation Analysis

Upon entering the ion source of a mass spectrometer, gaseous ethyl (2-methoxyphenyl)acetate molecules are bombarded with high-energy electrons (typically 70 eV).[2] This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[2] Due to the high energy of this process, the molecular ion is often unstable and undergoes a series of fragmentation reactions, yielding smaller, charged fragments.[2]

The mass spectrum of ethyl (2-methoxyphenyl)acetate is characterized by a discernible molecular ion peak and several key fragment ions that provide structural clues. The NIST Mass Spectrometry Data Center provides a reference spectrum obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

The Molecular Ion

The molecular ion peak for ethyl (2-methoxyphenyl)acetate is observed at a mass-to-charge ratio (m/z) of 194.[1] The presence of this peak confirms the molecular weight of the compound.

Key Fragmentation Pathways

The fragmentation of ethyl (2-methoxyphenyl)acetate is largely dictated by the presence of the ester functional group and the ortho-methoxy substituent on the aromatic ring. The major fragmentation pathways are outlined below.

A prominent fragmentation pathway for compounds containing a benzyl group is the formation of the tropylium ion. In the case of ethyl (2-methoxyphenyl)acetate, cleavage of the benzylic C-C bond leads to the formation of a methoxy-substituted benzyl cation, which can rearrange to the more stable methoxytropylium ion at m/z 121 .[1][3] This is often the base peak in the spectrum.

Further fragmentation of the m/z 121 ion can occur through the loss of a molecule of formaldehyde (CH₂O, 30 Da), which is a characteristic fragmentation of methoxy-substituted aromatic ions, to yield the tropylium ion at m/z 91 .

The presence of the methoxy group in the ortho position to the ethyl acetate substituent can lead to specific fragmentation patterns known as the "ortho effect".[4][5] This effect involves the interaction of the two adjacent substituents, often leading to rearrangements and the elimination of neutral molecules.[5] While not explicitly detailed in the available data for this specific molecule, it is a crucial consideration in the mass spectrometry of ortho-substituted aromatic compounds.[4][5]

The mass spectrum also shows a notable peak at m/z 72 .[1] The exact origin of this fragment is less straightforward but could potentially arise from complex rearrangements following initial fragmentation.

The following diagram illustrates the primary fragmentation pathway of ethyl (2-methoxyphenyl)acetate.

Caption: Primary fragmentation pathway of Ethyl (2-methoxyphenyl)acetate.

Summary of Key Ions

The following table summarizes the key ions observed in the electron ionization mass spectrum of ethyl (2-methoxyphenyl)acetate and their proposed structures.

| m/z | Proposed Structure | Notes |

| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Methoxytropylium ion (often the base peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 72 | [C₄H₈O]⁺• or other | Fragment of uncertain origin |

Experimental Protocol: Acquiring the Mass Spectrum

To ensure the generation of high-quality, reproducible mass spectra, a standardized analytical protocol is essential. The following outlines a typical workflow for the analysis of ethyl (2-methoxyphenyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of ethyl (2-methoxyphenyl)acetate in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).

-

Dilution: Serially dilute the stock solution to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and may require optimization based on the specific instrumentation used.

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Acquisition and Analysis

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to ethyl (2-methoxyphenyl)acetate.

-

Spectral Interpretation:

-

Identify the molecular ion peak.

-

Identify and analyze the major fragment ions.

-

Compare the acquired spectrum with a reference spectrum from a database such as the NIST Mass Spectral Library for confirmation.

-

The following diagram illustrates the experimental workflow.

Caption: GC-MS workflow for the analysis of Ethyl (2-methoxyphenyl)acetate.

Conclusion

The mass spectrometry of ethyl (2-methoxyphenyl)acetate under electron ionization provides a wealth of structural information. The molecular ion at m/z 194 confirms its molecular weight, while the characteristic fragment ions, particularly the methoxytropylium ion at m/z 121 and the tropylium ion at m/z 91, are indicative of its structure. A thorough understanding of these fragmentation pathways, coupled with a robust analytical protocol, enables the confident identification and characterization of this compound in various scientific applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83114, Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80160, Ethyl (2-methoxyphenyl)acetate. Retrieved from [Link].

-

SIELC Technologies (n.d.). Ethyl (2-methoxyphenyl)acetate. Retrieved from [Link].

-

SIELC Technologies (n.d.). Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link].

-

NIST (n.d.). Acetic acid, phenyl ester in NIST WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31229, Phenyl acetate. Retrieved from [Link].

-

CHEMISTRY UNTOLD (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

Almalki, A., Clark, C. R., & DeRuiter, J. (2020). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry, 34(S3), e8631. Retrieved from [Link].

-

Zaikin, V. G., & Varlamov, A. V. (2010). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Current Organic Chemistry, 14(1), 2-18. Retrieved from [Link].

-

NIST (n.d.). Ethanol, 2-methoxy-, acetate in NIST WebBook. Retrieved from [Link].

-

Hardouin, J., Guénin, E., Monteil, M., Caron, M., & Lecouvey, M. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of Mass Spectrometry, 43(8), 1037–1044. Retrieved from [Link].

-

Wu, D., O'Shea, D. F. (2020). Potential for release of pulmonary toxic ketene from vaping pyrolysis of Vitamin E acetate. PNAS, 117(12), 6349-6355. Retrieved from [Link].

-

Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link].

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77544, Ethyl 2-methoxyacetate. Retrieved from [Link].

-

Dr. Puspendra Classes (2018, October 10). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique [Video]. YouTube. [Link].

-

NIST (n.d.). 2-(4-Methoxyphenyl)ethanol in NIST WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81784, Ethyl 2-methoxybenzoate. Retrieved from [Link].

Sources

The Rising Potential of Ethyl (2-methoxyphenyl)acetate Derivatives in Therapeutic Development: A Technical Guide

Introduction: The Versatile Scaffold of Ethyl (2-methoxyphenyl)acetate

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds that can be readily modified to generate a diverse array of biologically active compounds is a cornerstone of drug discovery. Ethyl (2-methoxyphenyl)acetate, with its characteristic methoxy-substituted phenyl ring and ester functional group, represents one such promising scaffold. The inherent electronic and structural features of this core molecule provide a foundation for the synthesis of novel derivatives with the potential to modulate various biological pathways implicated in a range of diseases. This technical guide serves as an in-depth exploration of the burgeoning research into the biological activities of ethyl (2-methoxyphenyl)acetate derivatives, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial potential. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only a comprehensive overview of the current state of the field but also actionable, field-proven insights and detailed experimental protocols to facilitate further investigation and innovation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel and effective anticancer agents is a primary focus of modern drug discovery. Derivatives of the methoxyphenyl scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as a new class of chemotherapeutic agents. The presence and position of the methoxy group, along with other substitutions on the phenyl ring and modifications of the acetate moiety, have been shown to significantly influence anticancer activity[1].

Synthesis of Bioactive Derivatives

A common strategy for synthesizing derivatives of ethyl (2-methoxyphenyl)acetate involves the modification of the core structure to introduce heterocyclic rings or other functional groups known to be associated with anticancer activity.

A structurally related analog, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, can be synthesized from eugenol, a naturally occurring compound with known biological activities. This synthesis provides a valuable template for the derivatization of methoxyphenyl compounds. The alkylation of eugenol with ethyl chloroacetate in the presence of a base is a common method. The choice of solvent has been shown to significantly impact the reaction yield[2].

Experimental Protocol: Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate [2]

-

To a solution of eugenol (1 equivalent) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add potassium carbonate (K₂CO₃) as a base.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-(4-allyl-2-methoxyphenoxy)acetate.

Biological Evaluation: Cytotoxicity Assessment

The anticancer activity of newly synthesized compounds is typically evaluated in vitro using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity[3][4][5].

Table 1: Cytotoxic Activity of Selected Methoxyphenyl Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 6.6 | [1] |

| 4-allyl-2-methoxyphenyl acetate | DU-145 (Prostate) | - | |

| 4-allyl-2-methoxyphenyl acetate | KB (Oral Squamous Cell Carcinoma) | - |

Experimental Protocol: MTT Assay for Cytotoxicity [3][4][5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of ethyl (2-methoxyphenyl)acetate) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many compounds are mediated through the modulation of specific signaling pathways that are dysregulated in cancer cells. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration and is a common target for anticancer drugs[1][6][7][8]. Inhibition of EGFR can block downstream signaling cascades, such as the Ras/PI3K pathway, leading to a reduction in tumor growth[1].

Caption: Inhibition of the EGFR signaling pathway by a methoxyphenyl derivative.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The development of novel anti-inflammatory agents with improved efficacy and fewer side effects is an ongoing area of research. Methoxyphenyl compounds have shown promise as anti-inflammatory agents by modulating key inflammatory pathways[9].

Synthesis of Anti-inflammatory Derivatives

The synthesis of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives has been reported to yield compounds with significant analgesic and anti-inflammatory activities[10]. These syntheses often involve multi-step reactions to build the desired heterocyclic scaffold attached to the acetate moiety.

Experimental Protocol: General Synthesis of Phenyl Thiazole Derivatives [9]

-

Step 1: Synthesis of Amino Thiazole: A mixture of a substituted acetophenone, thiourea, and iodine is heated overnight. After cooling, the mixture is extracted with ether. The product is dissolved in boiling water, and ammonium hydroxide is added to precipitate the amino thiazole, which is then recrystallized.

-

Step 2: Acetylation: To the substituted amino thiazole, glacial acetic acid and sodium acetate are added, and the solution is stirred. Chloroacetyl chloride is then added, and the mixture is heated for 30 minutes. The reaction mixture is poured over crushed ice, and the resulting precipitate is washed to yield the final product.

Biological Evaluation: In Vivo Anti-inflammatory Assays

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the in vivo anti-inflammatory activity of new compounds[11][12][13][14][15].

Table 2: Anti-inflammatory Activity of a Phenyl Thiazole Derivative

| Compound | Dose | Time (hours) | % Inhibition of Edema | Reference |

| 3c | - | 3 | - | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [11][12][13][14][15]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds (derivatives of ethyl (2-methoxyphenyl)acetate) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the inflammatory response[16][17][18][19][20]. Dysregulation of this pathway is associated with many inflammatory diseases. Many anti-inflammatory drugs exert their effects by inhibiting the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by a methoxyphenyl derivative.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Substituted phenylacetate derivatives have emerged as a potential class of compounds with antimicrobial properties[12][21].

Synthesis of Antimicrobial Derivatives

The synthesis of novel esters and diesters based on hydroxyphenylacetic acids has been explored to generate compounds with potential antibacterial activity[2].

Experimental Protocol: Synthesis of Hydroxyalkyl Esters [2]

-

Treat a hydroxyphenylacetic acid with a diol (in a molar ratio of 1:30) in the presence of a catalytic amount of sulfuric acid.

-

Heat the reaction mixture at 90°C for 0.5-5 hours.

-

After the reaction is complete, perform a work-up procedure followed by chromatographic purification on a silica gel column to obtain the pure hydroxyalkyl ester.

Biological Evaluation: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism[21][22][23][24][25].

Table 3: Antimicrobial Activity of Selected Methoxyphenyl Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Diester 31 | S. aureus | - | [2] |

| Diester 31 | E. coli | - | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination [21][22][23][24][25]

-

Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of ethyl (2-methoxyphenyl)acetate and related methoxyphenyl compounds represent a promising and versatile scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates the potential of these compounds to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and screening of a wider variety of derivatives with diverse substitutions and heterocyclic modifications are crucial to fully explore the therapeutic potential of this scaffold.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of the most promising compounds will be essential for their further development and for understanding potential off-target effects.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Structure-Based Drug Design: As more information on the molecular targets becomes available, computational methods and structure-based drug design can be employed to guide the synthesis of next-generation derivatives with improved potency and selectivity.

References

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules. [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2021). International Journal of Molecular Sciences. [Link]

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). Molecules. [Link]

-

Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. (2007). Archiv der Pharmazie. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2020). WOAH. [Link]

-

Carrageenan-induced paw edema assay. (2018). Bio-protocol. [Link]

-

Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Molecules. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). ResearchGate. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). Expert Opinion on Therapeutic Targets. [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current Protocols in Pharmacology. [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

- Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (n.d.).

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). International Journal of Molecular Sciences. [Link]

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2020). Cancers. [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2021). ResearchGate. [Link]

-

Synthesis and in vivo anti-inflammatory activity of novel E-1 -substituted phenyl-3 - (3' -substituted indolyl) -2 -propenones. (2012). ResearchGate. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2023). ResearchGate. [Link]

-

NF-kB-dependent Signaling Pathway. (2023). JoVE. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

NF-κB Pathway | Cell Survival Pathway. (2019). YouTube. [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. (2024). Molecules. [Link]

-

A*STAR disarms pathway protecting lung cancer cells. (2024). Healthcare Asia Magazine. [Link]

-

Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]

Sources

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. healthcareasiamagazine.com [healthcareasiamagazine.com]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. wjpmr.com [wjpmr.com]

- 10. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. inotiv.com [inotiv.com]

- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmaceuticals | Special Issue : Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery [mdpi.com]

- 18. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: NF-kB-dependent Signaling Pathway [jove.com]

- 20. youtube.com [youtube.com]

- 21. protocols.io [protocols.io]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Ethyl (2-methoxyphenyl)acetate in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient and successful construction of complex molecules. Among these pivotal building blocks is Ethyl (2-methoxyphenyl)acetate, a versatile compound whose structural features offer a gateway to a diverse range of high-value molecules, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of Ethyl (2-methoxyphenyl)acetate, from its fundamental properties and synthesis to its application as a key intermediate, offering field-proven insights for professionals in drug discovery and development.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical intermediate's properties is the foundation of its effective application. Ethyl (2-methoxyphenyl)acetate is a colorless to pale yellow liquid with a characteristically faint aromatic odor. Its key physicochemical and spectroscopic data are summarized below, providing a crucial reference for experimental design and analytical monitoring.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 6056-23-1 | [1] |

| IUPAC Name | ethyl 2-(2-methoxyphenyl)acetate | [1] |

| Boiling Point | 117.5-118 °C at 3.5 Torr | |

| Density | 1.062 ± 0.06 g/cm³ (Predicted) | |

| LogP | 2.2 | [1] |

| ¹³C NMR Spectroscopy | Key shifts can be found on spectral databases. | [1] |

| Mass Spectrometry | m/z Top Peak: 121, 2nd Highest: 91, 3rd Highest: 194 | [1] |

| IR Spectroscopy | Characteristic peaks for C=O (ester), C-O (ether and ester), and aromatic C-H bonds are observable. |

Synthesis of Ethyl (2-methoxyphenyl)acetate: The Fischer Esterification Approach

The most direct and industrially scalable method for the synthesis of Ethyl (2-methoxyphenyl)acetate is the Fischer esterification of (2-methoxyphenyl)acetic acid with ethanol in the presence of an acid catalyst.[2] This equilibrium-controlled reaction is driven to completion by using an excess of the alcohol and/or by the removal of water as it is formed.[3][4]

Reaction Mechanism

The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, Ethyl (2-methoxyphenyl)acetate.

Caption: Fischer Esterification Workflow for Ethyl (2-methoxyphenyl)acetate Synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

(2-methoxyphenyl)acetic acid

-

Absolute Ethanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene (for azeotropic removal of water, optional)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate (for extraction)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-methoxyphenyl)acetic acid (1 equivalent), a significant excess of absolute ethanol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[6] If azeotropic removal of water is desired, toluene can be added, and a Dean-Stark apparatus can be used.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl (2-methoxyphenyl)acetate.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.[7]

Ethyl (2-methoxyphenyl)acetate as a Strategic Chemical Intermediate

The true value of Ethyl (2-methoxyphenyl)acetate lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[8] Its structure, featuring an ester for further functionalization and a methoxy-substituted phenyl ring, allows for a variety of chemical transformations.

Analogy to Apixaban Intermediate Synthesis

A compelling illustration of the synthetic potential of phenylacetate derivatives is the synthesis of a key intermediate for the blockbuster anticoagulant, Apixaban.[9] While the commercial synthesis utilizes the para-methoxy isomer, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, the underlying chemistry highlights the importance of this class of compounds.[9][10][11] The synthesis involves the diazotization of a methoxyaniline followed by a Japp-Klingemann reaction with a β-keto ester derivative.[9]

The ortho-methoxy group in Ethyl (2-methoxyphenyl)acetate can influence the electronic and steric properties of the molecule, potentially leading to the synthesis of novel Apixaban analogues or other bioactive compounds with unique pharmacological profiles.

Sources

- 1. Ethyl (2-methoxyphenyl)acetate | C11H14O3 | CID 80160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cerritos.edu [cerritos.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]

- 11. arkat-usa.org [arkat-usa.org]

Methodological & Application

Intramolecular C-H carbene insertion with "Ethyl (2-methoxyphenyl)acetate"

Application Note & Protocol

Topic: Intramolecular C-H Carbene Insertion with Ethyl (2-methoxyphenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

A Strategic Approach to the Synthesis of 2-Coumaranones via Rhodium-Catalyzed Intramolecular C-H Carbene Insertion

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-coumaranone derivatives through an intramolecular C-H carbene insertion reaction. The focus is on the transformation of Ethyl (2-methoxyphenyl)acetate into the corresponding cyclized product. This method offers an efficient route to a key structural motif present in numerous natural products and pharmacologically active compounds.[1]

This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Introduction: The Power of Intramolecular C-H Insertion

Transition-metal-catalyzed intramolecular C-H insertion reactions represent a powerful tool in modern organic synthesis for the construction of cyclic molecules.[2][3] These reactions proceed via a metal carbene intermediate, which can selectively insert into a C-H bond within the same molecule, forming a new C-C bond and a ring system.[4] This atom-economical approach avoids the need for pre-functionalized starting materials, often leading to more efficient and elegant synthetic routes.[2]

Dirhodium(II) complexes, particularly dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for these transformations, demonstrating high selectivity and functional group tolerance.[4][5] The reaction is initiated by the decomposition of a diazo compound, which serves as the carbene precursor, in the presence of the rhodium catalyst.[6]

In the context of Ethyl (2-methoxyphenyl)acetate, the target transformation involves the formation of a five-membered ring to yield a 2-coumaranone derivative. This is achieved by the insertion of the carbene into a C-H bond of the ortho-methoxy group.

Reaction Mechanism and Rationale

The overall transformation is a two-step process:

-

Synthesis of the Diazo Precursor: The starting material, Ethyl (2-methoxyphenyl)acetate, is first converted into its corresponding diazo compound, Ethyl diazo(2-methoxyphenyl)acetate. This is a critical step as the diazo functionality is the source of the carbene.

-

Intramolecular C-H Carbene Insertion: The synthesized diazo compound is then treated with a catalytic amount of a rhodium(II) salt. The catalyst facilitates the extrusion of dinitrogen (N₂) to form a rhodium-carbene intermediate. This highly reactive species then undergoes intramolecular insertion into a C-H bond of the proximal methoxy group to form the desired 2-coumaranone product.

The choice of a rhodium(II) catalyst is predicated on its ability to stabilize the carbene intermediate, thereby enhancing selectivity and minimizing side reactions such as carbene dimerization.[4][7] The intramolecular nature of the reaction is favored due to the close proximity of the reacting C-H bonds, leading to an entropically favorable process.[4]

Experimental Protocols

PART A: Synthesis of Ethyl diazo(2-methoxyphenyl)acetate

This protocol is adapted from standard procedures for the synthesis of diazo compounds from the corresponding amines.[8][9]

Materials:

-

Ethyl (2-methoxyphenyl)acetate (1 equiv.)

-

Hydrazine hydrate (1.2 equiv.)

-

Manganese dioxide (MnO₂) (5 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Safety Precautions:

-

CAUTION: Diazo compounds are potentially explosive and toxic.[10][11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[11] Avoid heating diazo compounds unless specifically required by the protocol and always use a safety shield.[10]

-

Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Procedure:

-

Hydrazone Formation: To a solution of Ethyl (2-methoxyphenyl)acetate (1 equiv.) in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add hydrazine hydrate (1.2 equiv.) dropwise at room temperature. Stir the reaction mixture at room temperature for 12-16 hours.

-

Oxidation to Diazo Compound: Cool the reaction mixture to 0 °C in an ice bath. Add anhydrous dichloromethane (DCM) to dilute the mixture. In a separate flask, prepare a slurry of activated manganese dioxide (MnO₂) (5 equiv.) in DCM. Slowly add the MnO₂ slurry to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM.

-

Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30 °C). Do not distill to dryness. The resulting crude Ethyl diazo(2-methoxyphenyl)acetate should be used immediately in the next step without further purification.

PART B: Intramolecular C-H Carbene Insertion

This protocol is based on established methods for rhodium-catalyzed intramolecular C-H insertion.[2][5]

Materials:

-

Crude Ethyl diazo(2-methoxyphenyl)acetate (from Part A)

-

Dirhodium tetraacetate [Rh₂(OAc)₄] (1-2 mol%)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Round-bottom flask equipped with a nitrogen inlet and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Silica gel for column chromatography

Safety Precautions:

-

As with Part A, all manipulations involving the diazo compound must be conducted in a fume hood with appropriate safety measures.[10][11]

-

Rhodium compounds can be toxic. Handle with care.

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add dirhodium tetraacetate [Rh₂(OAc)₄] (1-2 mol%) and anhydrous dichloromethane (DCM) or toluene (10 mL per mmol of the initial substrate). Heat the solution to reflux (for toluene) or maintain at room temperature (for DCM).

-

Slow Addition of Diazo Compound: Dissolve the crude Ethyl diazo(2-methoxyphenyl)acetate in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the refluxing catalyst solution over a period of 2-3 hours using a dropping funnel. The slow addition is crucial to maintain a low concentration of the diazo compound and the reactive carbene intermediate, which minimizes side reactions.[5]

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the diazo compound.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-coumaranone derivative.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-coumaranone.

Expected Results and Data Presentation

The successful execution of this protocol should yield the corresponding 2-coumaranone derivative. The yield and purity of the final product can be influenced by several factors, including the purity of the starting materials, the efficiency of the diazo transfer reaction, and the conditions of the C-H insertion step.

| Parameter | Expected Outcome | Analytical Method |

| Yield | 40-70% (over two steps) | Gravimetric analysis |

| Purity | >95% | ¹H NMR, ¹³C NMR, HPLC |

| ¹H NMR | Disappearance of the methoxy singlet, appearance of new aliphatic protons | NMR Spectroscopy |

| ¹³C NMR | Shift in carbonyl carbon resonance, appearance of new aliphatic carbon signals | NMR Spectroscopy |

| IR Spectroscopy | Characteristic C=O stretch of a five-membered lactone (~1760-1780 cm⁻¹) | IR Spectroscopy |

| Mass Spectrometry | Molecular ion peak corresponding to the cyclized product | HRMS (ESI) |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Diazo Compound | Incomplete reaction; Decomposition of the diazo compound | Increase reaction time for hydrazone formation; Ensure low-temperature work-up and immediate use of the diazo compound. |

| Low Yield of 2-Coumaranone | Inefficient C-H insertion; Carbene dimerization | Increase catalyst loading (up to 5 mol%); Ensure very slow addition of the diazo compound; Try a different solvent (e.g., toluene instead of DCM). |

| Formation of Side Products | Intermolecular reactions; Other C-H insertion pathways | Use a higher dilution to favor the intramolecular pathway; Consider a more sterically hindered rhodium catalyst to enhance regioselectivity.[12] |

| Reaction Fails to Go to Completion | Inactive catalyst | Use fresh or properly stored Rh₂(OAc)₄; Ensure anhydrous conditions. |

Mechanistic Diagram

Caption: Mechanism of Rh(II)-catalyzed C-H insertion.

References

-

Doyle, M. P.; Duffy, R.; Ratnikov, M.; Zhou, L. Catalytic Carbene Insertion into C-H Bonds. Chemical Reviews, 2010, 110(2), 704–724. [Link]

-

Wikipedia. Carbene C−H insertion. [Link]

-

Zhang, Z.; Wang, J. Recent studies on the reactions of α-diazocarbonyl compounds. Tetrahedron, 2008, 64(28), 6577-6605. [Link]

-

Macmillan Group. Carbene-Mediated C-H Activation and Insertion. [Link]

-

Wang, J. Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Chemical Society Reviews, 2015, 44(23), 8504-8517. [Link]

-

Li, Z. et al. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Molecules, 2019, 24(14), 2631. [Link]

-

de la Torre, A. et al. Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Beilstein Journal of Organic Chemistry, 2015, 11, 539-544. [Link]

-

Wikipedia. 2-Coumaranone. [Link]

-

Organic Syntheses. Ethyl diazoacetate. [Link]

-

Organic Syntheses. Ethyl diazoacetate. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

MSU Chemistry. Phenyldiazomethane SOP. [Link]

-

Davies, H. M. L.; Beckwith, R. E. J. Catalytic Enantioselective C−H Activation by Means of Metal-Stabilized Carbene Intermediates. Chemical Reviews, 2003, 103(8), 2861–2904. [Link]

Sources

- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 2. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbene C−H insertion - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-Diazo-2-(2-methoxyphenyl)acetate via Diazo Transfer

Introduction: The Versatility of α-Diazo Esters in Modern Synthesis

α-Diazo esters are remarkably versatile synthetic intermediates, prized in the fields of pharmaceutical development and materials science for their capacity to undergo a diverse array of chemical transformations.[1] Their utility stems from the controlled extrusion of dinitrogen gas upon catalysis, which generates highly reactive carbene intermediates. These species can participate in a wide range of reactions, including cyclopropanations, X-H insertion reactions (C-H, O-H, N-H), and Wolff rearrangements, making them invaluable building blocks for the construction of complex molecular architectures.[2] This application note provides a comprehensive, field-tested protocol for the synthesis of a specific α-diazo ester, Ethyl 2-diazo-2-(2-methoxyphenyl)acetate, from its corresponding activated methylene precursor, Ethyl (2-methoxyphenyl)acetate.

The core of this transformation is the diazo transfer reaction, a reliable method for introducing the diazo functionality. This process involves the reaction of a compound with an active methylene group (a carbon flanked by two electron-withdrawing groups) with a diazo transfer agent, typically a sulfonyl azide, in the presence of a base.[2] The methoxy-substituted phenylacetate starting material presents a unique substrate, and this protocol is designed to address its specific reactivity profile, ensuring high yield and purity of the desired product.

Mechanism and Rationale: A Self-Validating System

The success of a diazo transfer reaction hinges on the careful selection of the diazo transfer agent and the base. The generally accepted mechanism, depicted below, involves the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophilic carbanion then attacks the terminal nitrogen of the sulfonyl azide. The resulting intermediate subsequently collapses, transferring the diazo group to the substrate and generating a sulfonamide byproduct.

For this protocol, we have selected p-acetamidobenzenesulfonyl azide (p-ABSA) as the diazo transfer agent. This choice is predicated on several key advantages over other sulfonyl azides like tosyl azide (TsN₃) or mesyl azide (MsN₃). p-ABSA is a crystalline solid that is significantly more stable and less shock-sensitive, enhancing the safety profile of the procedure.[3] Furthermore, the resulting p-acetamidobenzenesulfonamide byproduct is readily removed by simple filtration or trituration, simplifying the purification process.[3]

The choice of base is equally critical. While weaker amine bases like triethylamine can be effective, a stronger, non-nucleophilic base is often required for less acidic methylene compounds. We recommend 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a hindered amidine base known for its efficacy in promoting a wide range of organic transformations, including esterifications and cycloadditions.[4] Its strong basicity facilitates the initial deprotonation, while its steric bulk minimizes potential side reactions.

Reagents and Equipment

Proper preparation and handling of all materials are paramount for a successful and safe experiment.

| Reagent/Equipment | Grade | Supplier | Notes |

| Ethyl (2-methoxyphenyl)acetate | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |

| p-Acetamidobenzenesulfonyl azide (p-ABSA) | ≥97% | Sigma-Aldrich | Caution: Potentially explosive. Handle with care. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a freshly opened bottle or dry over molecular sieves. |

| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | For workup and purification. |

| Hexanes | ACS Grade | Fisher Scientific | For column chromatography. |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For column chromatography. |

| Saturated aq. NH₄Cl | For workup. | ||

| Saturated aq. NaCl (Brine) | For workup. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Silica Gel | 230-400 mesh | For column chromatography. | |

| Round-bottom flask | Appropriate size for the reaction scale. | ||

| Magnetic stirrer and stir bar | |||

| Ice bath | For temperature control. | ||

| Thin Layer Chromatography (TLC) plates | Silica gel coated. | ||

| Rotary evaporator | For solvent removal. |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 5 mmol scale reaction. Adjust reagent quantities proportionally for different scales.

-

Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Ethyl (2-methoxyphenyl)acetate (0.97 g, 5 mmol, 1.0 equiv.) and anhydrous acetonitrile (20 mL). Stir until the substrate is fully dissolved.

-

Addition of Diazo Transfer Reagent: To the stirred solution, add p-acetamidobenzenesulfonyl azide (p-ABSA) (1.32 g, 5.5 mmol, 1.1 equiv.).

-

Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Once cooled, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.91 g, 0.90 mL, 6 mmol, 1.2 equiv.) dropwise via syringe over a period of 5 minutes. The reaction mixture may develop a yellow to orange color.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours. The product spot should be visible under UV light and will likely stain with potassium permanganate.

-

Workup: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 40 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to high temperatures.

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes. The sulfonamide byproduct may precipitate during concentration or remain at the baseline on the TLC plate. If a precipitate forms, it can often be removed by filtration through a small plug of silica or by trituration with cold diethyl ether before chromatography.

Results and Characterization

The expected product, Ethyl 2-diazo-2-(2-methoxyphenyl)acetate, should be a yellow to orange oil. A typical yield for this reaction is in the range of 75-90%.

Expected Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the ethyl ester (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the methoxy group (a singlet around 3.8 ppm), and the aromatic protons (multiplets in the range of 6.8-7.4 ppm). The absence of the singlet corresponding to the α-proton of the starting material (typically around 3.6 ppm) is a key indicator of a successful reaction.

-

¹³C NMR (101 MHz, CDCl₃): The spectrum should show the ester carbonyl carbon (around 165 ppm), the carbons of the aromatic ring, and the methoxy and ethyl groups. The diazo carbon signal is often broad or not observed.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the diazo group (N≡N stretch) is expected in the region of 2100-2150 cm⁻¹. The ester carbonyl stretch will appear around 1710-1730 cm⁻¹.

Safety Precautions: Handling Energetic Compounds

General:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific:

-

Sulfonyl Azides (p-ABSA): Although p-ABSA is safer than many other sulfonyl azides, it is still a potentially explosive compound.[5] Avoid grinding, subjecting it to shock or friction, and heating it to high temperatures. Store in a cool, dry place.

-

Diazo Compounds: The product, Ethyl 2-diazo-2-(2-methoxyphenyl)acetate, is an energetic compound and should be handled with care.[6] Avoid exposure to strong acids, high temperatures, and metal catalysts, which can cause violent decomposition. It is best to use the diazo compound fresh or store it in solution in a freezer. Do not store neat diazo compounds for extended periods.

Procedural:

-

During workup and purification, avoid heating the reaction mixture or the purified product above 40 °C.

-

Use a blast shield during the reaction, especially when working on a larger scale.

-

All glassware should be free of cracks or defects.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient base or inactive base. | Ensure DBU is fresh and was stored under an inert atmosphere. Consider adding a slight excess (up to 1.5 equiv.) of DBU. |